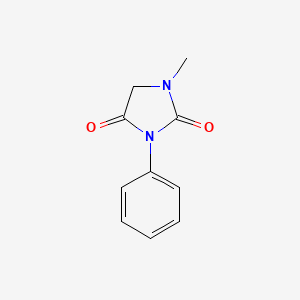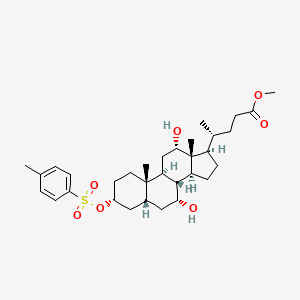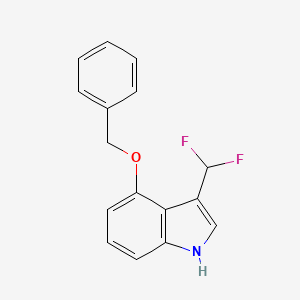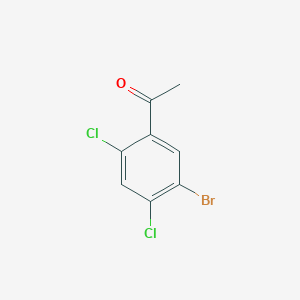
2,4-Imidazolidinedione, 1-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1-methyl-3-phenyl- is a chemical compound with the molecular formula C10H10N2O2. It is also known by other names such as 1-methyl-3-phenylhydantoin. This compound belongs to the class of imidazolidinediones, which are heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms and two carbonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- typically involves the reaction of an acyl azide compound with a glycine ethyl ester compound under heating conditions. This reaction is carried out in the presence of an additive to obtain the desired N-substituted hydantoin compound . Another method involves the Strecker synthesis using sodium cyanide, ammonium chloride, and 4-arylaldehydes, followed by acid hydrolysis to form the corresponding C-arylglycine derivative .
Industrial Production Methods
Industrial production methods for 2,4-Imidazolidinedione, 1-methyl-3-phenyl- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide in a dimethylformamide-acetic acid medium can yield 3,5,5’-triphenylimidazolidine-2,4-dione .
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 1-methyl-3-phenyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a FAAH inhibitor, it interferes with the hydrolysis of endogenous bioactive fatty acid derivatives, thereby modulating various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-: This compound has a similar structure but with a methyl group instead of a phenyl group.
1-Methylhydantoin: Another similar compound with a methyl group at the nitrogen atom.
3,5,5’-Triphenylimidazolidine-2,4-dione: A derivative obtained from oxidation reactions.
Uniqueness
2,4-Imidazolidinedione, 1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group contributes to its potential antiviral and antimicrobial activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2221-12-7 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-methyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
YLKKRCYFGKGCKZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)










